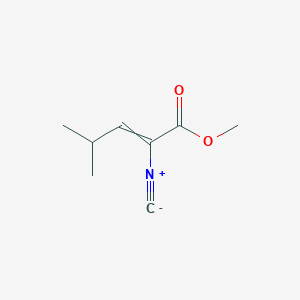
Methyl 2-isocyano-4-methylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-isocyano-4-methylpent-2-enoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyano group and a methyl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-4-methylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with sodium cyanate in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-4-methylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Methyl 2-isocyano-4-methylpent-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-isocyano-4-methylpent-2-enoate involves its interaction with molecular targets and pathways. The isocyano group is reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylpent-2-enoate
- Methyl 2-isocyano-4-methylpentanoate
Uniqueness
Methyl 2-isocyano-4-methylpent-2-enoate is unique due to the presence of both an isocyano group and a methyl group on the pent-2-enoate backbone. This combination imparts distinct reactivity and properties compared to similar compounds.
Properties
CAS No. |
90179-14-9 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 2-isocyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-7(9-3)8(10)11-4/h5-6H,1-2,4H3 |
InChI Key |
HNCDDKLNSFWATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















